molecular formula C17H22N2O2 B1519373 Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate CAS No. 885272-31-1

Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate

Cat. No.: B1519373
CAS No.: 885272-31-1
M. Wt: 286.37 g/mol
InChI Key: SEAWAAMMZNLDCH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals due to their diverse biological activities. This compound features a pyrrolidinyl group attached to the indole ring, which enhances its chemical and biological properties.

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.

  • Pyrrolidinyl Group Addition: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidinyl halide reacts with the indole derivative.

  • Tert-Butyl Ester Formation: The tert-butyl ester group is typically introduced through esterification reactions using tert-butanol and a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The indole ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can be performed to convert the indole ring to its corresponding saturated derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are used, with reaction conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Tetrahydroindole derivatives.

  • Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidinyl group enhances binding affinity and selectivity towards these targets, leading to specific biological responses.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: A closely related compound with similar biological activities.

  • Tetrahydroindole derivatives: Saturated analogs of indole with reduced reactivity.

  • Substituted indoles: Various indole derivatives with different substituents on the indole ring.

Uniqueness: Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate stands out due to its unique combination of the tert-butyl ester group and the pyrrolidinyl moiety, which contribute to its enhanced chemical stability and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

tert-butyl 3-pyrrolidin-2-ylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-13(14-8-6-10-18-14)12-7-4-5-9-15(12)19/h4-5,7,9,11,14,18H,6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAWAAMMZNLDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670049
Record name tert-Butyl 3-(pyrrolidin-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-31-1
Record name tert-Butyl 3-(pyrrolidin-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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